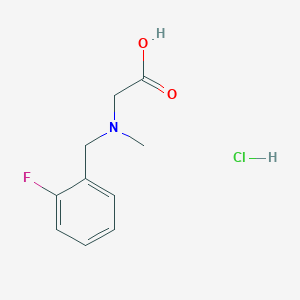

N-(2-Fluorobenzyl)-N-methylglycine hydrochloride

Description

N-(2-Fluorobenzyl)-N-methylglycine hydrochloride (CAS: 1185301-48-7) is a fluorinated glycine derivative with the molecular formula C₁₀H₁₂FNO₂·HCl and a molecular weight of 234 g/mol . Key physicochemical properties include a LogP value of -0.46, indicating moderate hydrophilicity, and 4 rotatable bonds, suggesting conformational flexibility. The compound is supplied as a solid with 95% purity and exists in an achiral form . Its synthesis typically involves alkylation of N-methylglycine with 2-fluorobenzyl halides, followed by HCl salt formation, as inferred from analogous procedures in and .

Structurally, the molecule features a 2-fluorobenzyl group attached to the nitrogen of N-methylglycine, a design that enhances metabolic stability and receptor-binding affinity compared to non-fluorinated analogs . This modification is common in pharmaceuticals, as fluorination often improves bioavailability and target selectivity .

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl-methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11;/h2-5H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQSHIQZADDLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1F)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-N-methylglycine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with N-methylglycine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-N-methylglycine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted benzyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Fluorobenzyl)-N-methylglycine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-N-methylglycine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

- Chirality Effects : The enantiomers (+)-26 and (-)-26 () demonstrate that stereochemistry significantly impacts receptor binding. For instance, (+)-26 shows higher affinity for serotonin 5-HT2C receptors than its enantiomer, highlighting the importance of chiral centers in drug design .

- Fluorine Positioning : Unlike Rufinamide (fluorine at benzyl position), N-(2-Fluorobenzyl)-N-methylglycine HCl lacks a heterocyclic scaffold, resulting in distinct applications (intermediate vs. antiepileptic) .

- Toxicity Profile : Flavancin, a glycopeptide with a fluorobenzylamide group, exhibits lower toxicity than vancomycin, suggesting fluorination may mitigate adverse effects in antimicrobial agents .

Functional Analogs: N-Methylglycine Derivatives

Pharmacological and Industrial Relevance

- Bioavailability : The LogP of N-(2-Fluorobenzyl)-N-methylglycine HCl (-0.46) is lower than Rufinamide (1.02), suggesting reduced membrane permeability but better aqueous solubility .

- Commercial Status : Unlike Rufinamide (FDA-approved), N-(2-Fluorobenzyl)-N-methylglycine HCl is listed as discontinued by suppliers (CymitQuimica), likely due to niche research applications .

Biological Activity

N-(2-Fluorobenzyl)-N-methylglycine hydrochloride, also known as ALX 5407 hydrochloride, is a compound of significant interest in pharmacological research due to its selective inhibition of glycine transporters, particularly GlyT1. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : CHClFNO

- Molecular Weight : 233.66 g/mol

- Purity : ≥98%

ALX 5407 acts as a selective non-transportable inhibitor of the glycine transporter GlyT1. It exhibits an IC value of approximately 3 nM for human GlyT1c and greater than 100 μM for GlyT2, indicating a high specificity for GlyT1 over other glycine sites, including the NMDA receptor .

Inhibition of GlyT1

The primary biological activity of this compound is its role as an inhibitor of the glycine transporter GlyT1. This inhibition enhances synaptic glycine levels, which can potentiate NMDA receptor activity. The compound's selectivity is crucial for minimizing off-target effects that could arise from non-specific inhibition of other glycine receptors.

Therapeutic Implications

Research suggests that compounds like ALX 5407 may have therapeutic potential in treating disorders related to NMDA receptor dysfunction, such as schizophrenia and neuropathic pain. By increasing glycine availability at synapses, it may improve cognitive functions and reduce pain sensitivity.

Efficacy in Animal Models

A study conducted on animal models demonstrated that ALX 5407 effectively reduced hyperactivity and improved cognitive deficits associated with NMDA receptor hypofunction. Behavioral assessments indicated significant improvements in tasks requiring working memory and attention .

Pharmacokinetics

Pharmacokinetic studies indicated that ALX 5407 is well-absorbed when administered orally, with peak plasma concentrations achieved within a few hours. The compound displays favorable distribution characteristics with a half-life conducive to once-daily dosing regimens .

Comparative Analysis with Other Compounds

| Compound Name | Target | IC (nM) | Selectivity |

|---|---|---|---|

| N-(2-Fluorobenzyl)-N-methylglycine | GlyT1 | 3 | High |

| (+)-NFPS | GlyT1 | 5 | Moderate |

| Sarcosine | GlyT1 | 100 | Low |

This table illustrates the comparative potency and selectivity of this compound against other known glycine transporter inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.